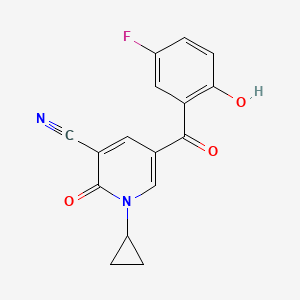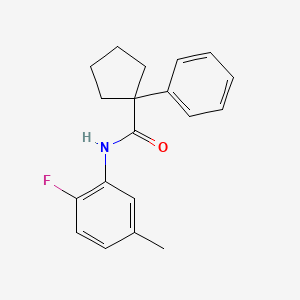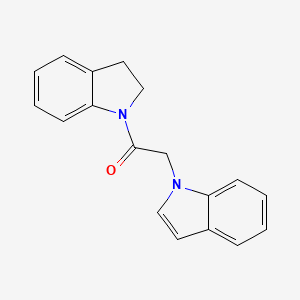
2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” is a chemical compound with the molecular formula C18H16N2O . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The optimization and evaluation of these derivatives have been carried out, starting from fragment-based virtual screening .Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring and an indolin ring connected by an ethanone group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel 1H-indole derivatives, including the title compound, which have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized through various chemical reactions and tested against both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans. The studies highlighted the potential of these compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory and Analgesic Properties
Another study focused on the synthesis of chalcone derivatives, aiming to evaluate their anti-inflammatory activity. These derivatives were synthesized by reacting the title compound with various acetophenones, showing promising results in models of inflammation, suggesting potential applications in treating inflammatory conditions (Current drug discovery technologies, 2022).
Neuroprotective Agents
Indole derivatives have been explored for their potential as neuroprotective agents. Research involving the synthesis of these derivatives and their evaluation as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors showed that some compounds exhibited significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, indicating potential applications in neuroprotection (Bioorganic & medicinal chemistry, 2014).
Enzyme Inhibition for Disease Treatment
The compound and its derivatives have been studied for their role in inhibiting specific enzymes involved in disease progression, such as indoleamine 2,3-dioxygenase (IDO), a key player in the immune escape mechanism of cancer. Studies on the indol-2-yl ethanone scaffold revealed compounds with micromolar range activities, highlighting their potential in cancer treatment (Bioorganic & medicinal chemistry, 2011).
Catalytic and Synthetic Applications
The versatility of 2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone extends to its use in catalytic processes and the synthesis of complex molecules. Studies have focused on developing efficient, eco-friendly synthesis methods for indole derivatives, employing various catalysts and conditions to achieve high yields and atom economy, which is crucial for pharmaceutical and material science applications (ACS Sustainable Chemistry & Engineering, 2014).
Safety and Hazards
将来の方向性
The future directions for “2-(1H-indol-1-yl)-1-(indolin-1-yl)ethanone” research could involve further optimization and evaluation of its derivatives as CBP/EP300 inhibitors for the treatment of castration-resistant prostate cancer . Another promising direction could be the development of novel TRIM24/BRPF1 bromodomain inhibitors .
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-9,11H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFISXKAVISINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone](/img/structure/B2647889.png)
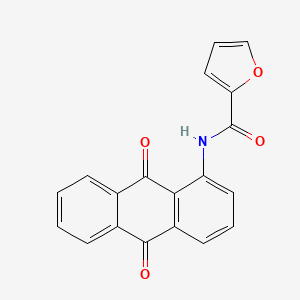

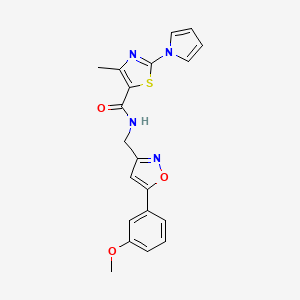
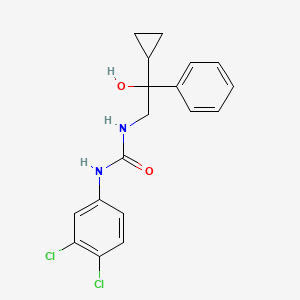
![2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2647898.png)
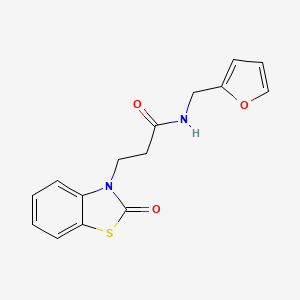
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2647903.png)
